Diethyl cyclopentylmalonate
Description
Historical Context and Evolution of Malonate Ester Applications
The use of malonic esters in organic synthesis dates back to the 19th century. atamankimya.com The malonic ester synthesis, a classic named reaction, provides a straightforward method for converting diethyl malonate into a substituted acetic acid. wikipedia.org Initially, applications focused on the alkylation of the active methylene (B1212753) group to produce a variety of substituted carboxylic acids. wikipedia.orgbritannica.com Over time, the scope of malonate ester chemistry has expanded significantly. nih.gov Modern applications include their use in the synthesis of barbiturates, vasodilators like naftidrofuryl, and various other medicinally important compounds. wikipedia.orgwikipedia.org They also serve as precursors in the production of pesticides and other specialty chemicals. wikipedia.org
Fundamental Reactivity of Malonate Esters: Active Methylene Group Chemistry
The synthetic utility of malonate esters is centered around the reactivity of the active methylene group (the -CH2- group flanked by two carbonyl groups). wisdomlib.org This structural feature imparts a heightened reactivity to the methylene protons. wisdomlib.org
Acidity of α-Protons and Carbanion Formation
The hydrogen atoms on the carbon alpha to the two carbonyl groups (α-protons) in malonate esters are significantly more acidic than protons on a typical alkane. libretexts.org The pKa of the α-hydrogens in diethyl malonate is approximately 13, making it more acidic than water. libretexts.org This increased acidity is due to the inductive effect of the adjacent electron-withdrawing carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate anion. The negative charge of the carbanion is delocalized onto the two oxygen atoms of the carbonyl groups, which greatly stabilizes the anion. libretexts.org This allows for the ready formation of the carbanion (enolate) upon treatment with a moderately strong base, such as sodium ethoxide. wikipedia.orgbritannica.com
Nucleophilic Character of Malonate Carbanions
The carbanion generated from the deprotonation of a malonate ester is a potent nucleophile. rsc.org This nucleophilic character allows it to participate in a variety of carbon-carbon bond-forming reactions. oup.com A primary application is the S_N2 reaction with alkyl halides, which results in the formation of an alkylated malonic ester. openochem.orgjove.com This alkylation step is a key feature of the malonic ester synthesis. wikipedia.org The reactivity of these carbanions has been studied in various contexts, including their reactions with nitroso groups and their participation in palladium-catalyzed substitutions. rsc.orgoup.com
Overview of Diethyl Cyclopentylmalonate within the Malonate Ester Family
This compound is a derivative of diethyl malonate where one of the acidic α-protons has been replaced by a cyclopentyl group. This substitution influences its physical and chemical properties. For instance, the presence of the cyclopentyl group increases the compound's hydrophobicity compared to diethyl malonate. It retains the core reactivity of the malonate ester family, with the remaining α-proton still being acidic and capable of participating in further reactions. This compound serves as a valuable building block for the synthesis of more complex molecules that incorporate a cyclopentane (B165970) ring, finding use in the preparation of pharmaceuticals and other target compounds. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-cyclopentylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOKLNJWFXXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290213 | |
| Record name | Diethyl cyclopentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-91-1 | |
| Record name | 18928-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl cyclopentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl Cyclopentylmalonate
Alkylation Approaches for Cyclopentyl Moiety Introduction
A primary and well-established method for synthesizing diethyl cyclopentylmalonate is through the alkylation of diethyl malonate. This approach, a classic example of malonic ester synthesis, involves the formation of a nucleophilic enolate from diethyl malonate, which then reacts with a cyclopentyl electrophile.
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org In the context of this compound, the reaction lengthens the carbon chain by introducing the cyclopentyl group to the diethyl malonate backbone. acs.org
The initial and critical step in the malonic ester synthesis is the deprotonation of diethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups). wikipedia.orgopenochem.org This is accomplished using a strong base. The α-hydrogens of diethyl malonate are relatively acidic (pKa ≈ 13) due to the electron-withdrawing effect of the adjacent ester functionalities, which stabilize the resulting conjugate base. libretexts.orgpsgcas.ac.in
Commonly used strong bases for this purpose include sodium ethoxide and sodium hydride. acs.orggoogle.com Sodium ethoxide is often prepared in situ by dissolving sodium metal in absolute ethanol (B145695). prepchem.com The ethoxide anion then abstracts an α-hydrogen from diethyl malonate to form a resonance-stabilized enolate. libretexts.org To prevent side reactions like transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester. wikipedia.org
Alternatively, sodium hydride (NaH) can be employed as the base. mdpi.com Sodium hydride reacts with diethyl malonate to generate the sodium enolate and hydrogen gas.
Once the diethyl malonate enolate is formed, it acts as a potent nucleophile. libretexts.org This nucleophilic enolate is then reacted with a suitable cyclopentyl halide, such as cyclopentyl bromide or cyclopentyl chloride. acs.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate attacks the electrophilic carbon of the cyclopentyl halide, displacing the halide leaving group. libretexts.org
The efficiency of this alkylation step is subject to the typical constraints of SN2 reactions. libretexts.org Primary alkyl halides are ideal substrates. While secondary halides can be used, the reaction is generally slower, and the potential for competing elimination reactions increases. libretexts.org
Table 1: Reaction Parameters for the Alkylation of Diethyl Malonate with Cyclopentyl Halides
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Sodium Ethoxide | Effective for deprotonation; minimizes transesterification. wikipedia.org |
| Sodium Hydride | Strong, non-nucleophilic base. mdpi.com | |
| Electrophile | Cyclopentyl Bromide | Good leaving group for SN2 reaction. acs.org |
| Cyclopentyl Chloride | Alternative electrophile. acs.org | |
| Solvent | Ethanol (with NaOEt) | Solubilizes reactants and intermediates. prepchem.com |
| Aprotic Polar Solvents | Can enhance the rate of SN2 reactions. | |
| Temperature | Elevated | Often required to drive the reaction to completion. google.com |
In the alkylation of diethyl malonate with a cyclopentyl halide, if the cyclopentyl halide itself is achiral, the resulting this compound will also be achiral. However, if a substituted, chiral cyclopentyl halide is used as the electrophile, the stereochemistry of the starting material can influence the stereochemistry of the product. The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon center of the cyclopentyl halide.
Furthermore, if the final product, this compound, contains a stereocenter, the reaction will produce a racemic mixture unless a chiral auxiliary or catalyst is employed to induce stereoselectivity.
Malonic Ester Synthesis via Alkylation of Diethyl Malonate
Alternative Synthetic Routes to this compound
While alkylation is a common method, alternative synthetic strategies can also be employed to generate this compound.
The Michael addition, or conjugate addition, presents another powerful tool for forming carbon-carbon bonds. mdpi.com In the context of synthesizing this compound, this would involve the addition of a diethyl malonate enolate to a suitable Michael acceptor, such as cyclopentenone. nih.gov
This reaction is typically catalyzed by a base, which generates the nucleophilic diethyl malonate enolate. The enolate then adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). The resulting enolate intermediate is then protonated to yield the final product. Transition metal complexes and organocatalysts can also be utilized to facilitate this transformation, sometimes with high enantioselectivity. nih.govgoogle.com
Table 2: Comparison of Synthetic Methodologies
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Malonic Ester Synthesis | Alkylation of diethyl malonate with a cyclopentyl halide. wikipedia.org | Well-established, versatile. wikipedia.org | Potential for dialkylation, requires strong bases. wikipedia.org |
| Michael Addition | Conjugate addition of diethyl malonate enolate to a cyclopentenone derivative. nih.gov | Forms C-C bonds under milder conditions in some cases, potential for asymmetric synthesis. researchgate.net | Requires a suitable Michael acceptor. |
Novel Catalytic and Green Chemistry Syntheses
The synthesis of this compound has evolved from classical methods to more advanced catalytic and environmentally conscious strategies. These modern approaches aim to improve yield, selectivity, and sustainability.
Transition metal catalysis represents a significant advancement in the synthesis of this compound. Complexes involving metals like cobalt or iridium have been shown to effectively catalyze the stereoselective addition of diethyl malonate to cyclopentenone derivatives. For instance, a catalytic system formed from cobalt nitrate (B79036) hexahydrate and a phosphine (B1218219) ligand, such as 1,3-bis(diphenylphosphino)propane, facilitates the conjugate addition (Michael addition) of a malonate to an enone substrate. This method offers superior yields, typically ranging from 92% to 94%. Key to the success of this catalytic route is the optimization of reaction parameters, including the ligand-to-metal ratio and reaction temperature, which is often kept low (10–20°C) to minimize side reactions.
In alignment with the principles of green chemistry, several strategies are being implemented to reduce the environmental impact of this compound synthesis. nih.gov The transition metal-catalyzed route itself offers a higher atom economy (87–91%) and the potential for catalyst recycling, which diminishes waste. Another approach is the adaptation of the classical malonic ester synthesis to operate under solvent-free (neat) conditions. osti.gov While the traditional method involves the alkylation of diethyl malonate with a cyclopentyl halide using a base like sodium ethoxide in an ethanol solvent, performing the reaction with a base such as potassium carbonate without a solvent can enhance reaction kinetics, although it may require higher temperatures (65–75°C). This solvent-free approach simplifies the process and reduces volatile organic compound (VOC) emissions. osti.gov Furthermore, the development of biocatalytic routes, potentially using enzymes like decarboxylases or lipases, presents a promising frontier for the green synthesis of malonate derivatives, offering high selectivity under mild conditions. vulcanchem.comnih.govacs.org
Table 1: Comparison of
| Methodology | Typical Reagents | Key Features | Reported Yield | Source |
|---|---|---|---|---|
| Transition Metal Catalysis | Diethyl malonate, Cyclopentenone derivative, Cobalt/Iridium catalyst | High yield and selectivity; Catalyst recyclability; Higher atom economy | 92–94% | |
| Base-Mediated Alkylation (Classical) | Diethyl malonate, Cyclopentyl halide, Sodium ethoxide, Ethanol | Simpler setup, amenable to industrial scale | 79–83% | |
| Base-Mediated Alkylation (Green) | Diethyl malonate, Cyclopentyl halide, Potassium carbonate | Solvent-free conditions enhance kinetics and reduce waste | 79–83% |
Purification and Characterization Techniques for Synthetic Products
Following synthesis, rigorous purification and characterization are essential to isolate this compound and verify its structural integrity and purity.
A suite of spectroscopic techniques is critical for the unambiguous characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
¹H NMR provides information on the proton environment. Characteristic signals include a triplet for the methyl (CH₃) protons of the ethyl groups around δ 1.24 ppm, a quartet for the methylene (B1212753) (CH₂) protons of the ethyl groups at δ 4.16 ppm, a doublet for the malonate methine (CH) proton at δ 3.15 ppm, and a multiplet for the cyclopentyl protons. acs.org
¹³C NMR reveals the carbon skeleton of the molecule. Key peaks appear around δ 169.2 ppm for the carbonyl carbons of the ester groups, δ 61.0 ppm for the ester methylene carbons, and various signals for the cyclopentyl ring carbons (e.g., δ 39.4, 30.6, 24.8 ppm). acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm both the purity and molecular weight of the compound. The gas chromatogram indicates the purity level, while the mass spectrum shows the molecular ion peak (e.g., m/z 229 for [M+H]⁺) and a characteristic fragmentation pattern that confirms the structure. acs.org
Infrared (IR) Spectroscopy is employed to identify the presence of key functional groups, most notably the strong absorption band of the ester carbonyl (C=O) group.
Purity Analysis by Gas Chromatography (GC) is a standard quality control measure, with purities often exceeding 95% required for subsequent applications. tcichemicals.comtcichemicals.com
Table 2: Spectroscopic Data for the Characterization of this compound
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR (in CDCl₃) | δ 1.24 (t, 6H, ethyl CH₃), δ 2.45 (m, 1H, cyclopentyl CH), δ 3.15 (d, 1H, malonate CH), δ 4.16 (q, 4H, ethyl CH₂) | acs.org |
| ¹³C NMR (in CDCl₃) | δ 13.9 (ethyl CH₃), δ 24.8, 30.6 (cyclopentyl CH₂), δ 39.4 (cyclopentyl CH), δ 57.3 (malonate CH), δ 61.0 (ethyl CH₂), δ 169.2 (C=O) | acs.org |
| Mass Spectrometry (ESMS) | m/z 229 (M+H)⁺, 246 (M+NH₄)⁺ | acs.org |
| IR Spectroscopy | Characteristic absorption for ester C=O group |
Reactivity and Reaction Mechanisms of Diethyl Cyclopentylmalonate
Nucleophilic Reactions Involving the Active Methylene (B1212753)
The enolate derived from diethyl cyclopentylmalonate is a powerful nucleophile that readily attacks electrophilic centers, facilitating the construction of more complex molecular architectures. shivajicollege.ac.inyoutube.com Its utility is demonstrated in a range of reactions including alkylations, acylations, and various condensation and addition reactions.
Alkylation of the this compound enolate is a cornerstone of its synthetic application, proceeding via an SN2 mechanism where the nucleophilic carbanion attacks an alkyl halide. This reaction is fundamental to the malonic ester synthesis, a classic method for preparing carboxylic acids. The cyclopentyl group introduces steric bulk that can influence reactivity compared to unsubstituted diethyl malonate. acs.org
The extent of alkylation can be controlled by stoichiometry and reaction conditions. Treatment with one equivalent of base and an alkylating agent typically leads to the monoalkylated product. youtube.com However, the resulting mono-substituted product still possesses one acidic proton on the α-carbon. youtube.com Consequently, a second, different alkyl group can be introduced by repeating the process: deprotonation with a base followed by the addition of a second alkylating agent. acs.orgyoutube.com This stepwise approach allows for the synthesis of disubstituted malonic esters with two different alkyl chains. Attempting to introduce both groups simultaneously with a dihalide can lead to cyclization if the chain length is appropriate.
The synthesis of cyclopentylbarbituric acid exemplifies the application of monoalkylation, where diethyl malonate is first alkylated with cyclopentyl bromide to form this compound. acs.org This intermediate is then used in subsequent reactions. acs.org A second alkylation can be performed after the formation of the barbiturate (B1230296) ring to avoid potential side reactions. acs.org
The regioselectivity of enolate alkylation—the specific site of the alkylation—is a critical factor in synthesis design. For unsymmetrical ketones, kinetic and thermodynamic control can lead to different products. youtube.com In the case of this compound, the α-carbon is the sole site for deprotonation, simplifying regioselectivity concerns at this stage. However, factors influencing the reaction can still be optimized. Low temperatures, for instance, are often employed to control reaction pathways.
The stereoselectivity of the alkylation, which is the preferential formation of one stereoisomer over another, can be influenced by the choice of reagents and conditions. The use of chiral auxiliaries or catalysts can induce asymmetry in the alkylation step, a crucial strategy in the synthesis of enantiomerically pure compounds. While specific studies on the stereoselective alkylation of this compound are not extensively detailed in the provided context, general principles of using bulky bases or specific solvents to direct the approach of the electrophile apply. researchgate.net
| Factor | Influence on Reaction | Example Condition/Reagent |
|---|---|---|
| Base | Bulky bases can direct alkylation to less sterically hindered positions. | Lithium diisopropylamide (LDA) |
| Solvent | Polar aprotic solvents stabilize the enolate, favoring α-alkylation. | Tetrahydrofuran (THF) |
| Temperature | Low temperatures (-78°C) help suppress alternative kinetic vs. thermodynamic pathways. | -78°C |
The enolate of this compound can undergo nucleophilic acyl substitution by reacting with acylating agents like acyl chlorides or other esters. This reaction, a form of the Claisen condensation, is a primary method for synthesizing β-keto esters. organic-chemistry.org The steric hindrance from the cyclopentyl group may necessitate the use of stronger bases or longer reaction times compared to unsubstituted malonates. The resulting α-cyclopentyl-β-keto ester is a valuable synthetic intermediate, as the ester groups can be selectively hydrolyzed and decarboxylated to yield cyclopentyl ketones. nih.gov
Aldol (B89426) and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry that involve carbonyl compounds. libretexts.orgwikipedia.org
The Aldol condensation involves the nucleophilic addition of an enolate to an aldehyde or ketone, resulting in a β-hydroxy carbonyl compound. libretexts.orggoogle.comnih.gov The enolate generated from this compound can participate as the nucleophilic partner in such reactions.
The Knoevenagel condensation is a modification of the aldol reaction where a highly active methylene compound, such as diethyl malonate or this compound, reacts with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, like an amine, and is often followed by dehydration to yield an α,β-unsaturated product, known as a conjugated enone. wikipedia.orglibretexts.org The electron-withdrawing groups on the active methylene compound are crucial for facilitating deprotonation even with a mild base. wikipedia.org This reaction is a powerful method for creating C=C double bonds. researchgate.netresearchgate.net
In the Michael (or 1,4-addition) reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org The enolate of this compound serves as an excellent Michael donor. wikipedia.orglu.se This conjugate addition is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org
A significant application of this strategy is the synthesis of intermediates for methyl dihydrojasmonate, a valuable fragrance component. In this process, the malonate (often dimethyl malonate as a close analog) adds to 2-pentyl-2-cyclopentenone. google.com Transition metal catalysts, such as those involving cobalt, can be employed to facilitate this addition, activating the enone for nucleophilic attack by the malonate enolate.
| Parameter | Optimal Condition/Ratio | Effect on Reaction |
|---|---|---|
| Catalyst System | Cobalt nitrate (B79036) hexahydrate and 1,3-bis(diphenylphosphino)propane | Facilitates conjugate addition. |
| Ligand-to-Metal Ratio | 8:1 | Maximizes catalytic activity. |
| Temperature | 10–20°C | Minimizes side reactions, improving yield. |
| Promoter | L-proline | Can enhance enantioselectivity. |
Alkylation Reactions and Product Scope
Reactions Involving the Ester Functionality
The reactivity of this compound is largely governed by its two ester groups. These functional groups are susceptible to a variety of nucleophilic acyl substitution reactions, providing pathways for the synthesis of a diverse range of chemical structures.
This compound can undergo hydrolysis under either acidic or basic conditions to yield cyclopentylmalonic acid and ethanol (B145695). The mechanism under acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis, or saponification, proceeds via deprotonation of the ester to form a carboxylate intermediate.
Key Research Findings:
Hydrolysis in a 20% sodium hydroxide (B78521) solution at 100°C for four hours can achieve a conversion rate of over 95% to cyclopentylmalonic acid.
While acidic hydrolysis is generally a slower process, it offers the advantage of avoiding salt formation, which can simplify the purification of the final product.
Following hydrolysis, the resulting cyclopentylmalonic acid can undergo decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This process is often facilitated by heating. A notable method for decarboxylation is the Krapcho decarboxylation, which can be adapted to aqueous microwave conditions. organic-chemistry.org In some cases, lithium chloride has been shown to play a dual role, assisting in both the Krapcho decarboxylation and the subsequent ester hydrolysis under neutral conditions. organic-chemistry.org
Table 1: Hydrolysis and Decarboxylation of this compound
| Reaction | Conditions | Product | Noteworthy Aspects |
| Basic Hydrolysis | 20% NaOH, 100°C, 4 hours | Cyclopentylmalonic acid | >95% conversion. |
| Acidic Hydrolysis | Acid catalyst (e.g., HCl) | Cyclopentylmalonic acid | Slower reaction rate, avoids salt formation. |
| Krapcho Decarboxylation | Aqueous microwave, LiCl | Cyclopentyl-substituted carboxylic acid | LiCl can facilitate both decarboxylation and hydrolysis. organic-chemistry.org |
Transesterification is a process where the ester group of this compound is exchanged with a different alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide ion acts as a nucleophile, attacking the carbonyl carbon in a two-step addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a different pathway, often summarized by the PADPED pattern (protonation-addition-deprotonation-protonation-elimination-deprotonation). masterorganicchemistry.com To drive the reaction towards the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com
The efficiency of transesterification can be influenced by several factors, including the presence of co-solvents. Co-solvents can improve the miscibility of reactants, such as oil and alcohol, which can otherwise limit the reaction rate due to being diffusion-limited. neliti.comresearchgate.net
The ester functionalities of this compound can also be converted to amides through reaction with amines. This is another example of a nucleophilic acyl substitution reaction. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, forming the amide.
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group. pressbooks.pub Generally, more reactive acyl compounds can be converted into less reactive ones. pearson.com The order of reactivity is typically acid chlorides > anhydrides > esters > amides. pearson.comlibretexts.org This hierarchy is determined by the stability of the leaving group; weaker bases are better leaving groups. pressbooks.pub
In the context of this compound, the ethoxide ion is the leaving group. While not as reactive as acid chlorides, the ester groups are still susceptible to attack by a range of nucleophiles, including amines and other nucleophilic species, leading to a variety of substituted products. masterorganicchemistry.combyjus.com
Cyclization Reactions and Heterocycle Formation
The structure of this compound, with its two ester groups, provides a scaffold for the synthesis of various cyclic and heterocyclic compounds.
Intramolecular reactions of this compound derivatives can lead to the formation of cyclic structures. For instance, intramolecular transesterification can result in the formation of lactones (cyclic esters). masterorganicchemistry.com These reactions are often catalyzed by acid or base and proceed through mechanisms similar to their intermolecular counterparts.
This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. The formation of these rings can be achieved through various strategies, including multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants come together to form a product that incorporates portions of all the starting materials. researchgate.net This approach is often favored for its efficiency and atom economy in generating diverse heterocyclic libraries. researchgate.net
For example, derivatives of malonates are used in condensations with other reagents to form complex heterocyclic systems like pyrazolopyrimidinones. frontiersin.org The development of new synthetic methods, such as palladium-catalyzed carboetherification and carboamination reactions, has expanded the toolbox for constructing saturated heterocycles from precursors that can be derived from malonate esters. nih.gov
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the ethyl groups and the cyclopentyl group. The ethyl groups would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The protons of the cyclopentyl ring and the methine proton (α-proton) would appear in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the carbons of the cyclopentyl ring, and the α-carbon.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Chemical Reactivity and Synthetic Applications
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester groups of this compound can be hydrolyzed to form cyclopentylmalonic acid. Upon heating, this dicarboxylic acid can undergo decarboxylation to yield cyclopentylacetic acid. wikipedia.org
Alkylation and Acylation Reactions
The remaining acidic proton on the α-carbon can be removed by a base to form a new carbanion. This carbanion can then be reacted with another alkyl halide to produce a dialkylated malonate ester. wikipedia.org It can also undergo acylation reactions.
Role as a Precursor in Complex Molecule Synthesis
This compound is a valuable starting material for the synthesis of more complex molecules, particularly those containing a cyclopentyl moiety. cymitquimica.com A notable application is in the synthesis of cyclopentylbarbituric acid, a derivative of barbiturates. acs.org This involves the condensation of this compound with urea (B33335) in the presence of a strong base. acs.org
Future Research Directions and Emerging Applications
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Future research will likely prioritize the development of efficient asymmetric routes to produce enantiomerically pure derivatives of diethyl cyclopentylmalonate.
Key Research Areas:
Chiral Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a promising avenue. For instance, chiral guanidine-amides have shown potential as organocatalysts in various asymmetric reactions. bohrium.com The development of novel ligands for metal complexes, such as those derived from amino acids, could lead to highly enantioselective transformations. bohrium.com
Enantioselective Michael Additions: The asymmetric Michael addition of malonates to nitroalkenes, catalyzed by bifunctional organocatalysts like thiourea (B124793) derivatives, has demonstrated high enantioselectivity. mdpi.com Further exploration of catalysts and reaction conditions will be crucial for synthesizing chiral cyclopentylmalonate derivatives.
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis has been successfully employed for the synthesis of α-quaternary chiral lactam derivatives with high optical yields. nih.gov This methodology could be adapted for the asymmetric alkylation of this compound.
Exploration of Green Chemistry Approaches for Synthesis and Derivatization
In line with the growing emphasis on sustainable chemical manufacturing, future research will focus on developing greener synthetic methods for this compound and its derivatives. nih.gov
Core Principles of Green Chemistry to be Applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions will be a major focus. nih.govsciencemadness.org
Catalysis: The use of catalytic reagents, which are used in small amounts and can be recycled, is superior to stoichiometric reagents that generate more waste. acs.org Transition metal catalysis, for example, can offer high atom economy and the potential for catalyst recycling.
Energy Efficiency: Employing energy-efficient methods like microwave irradiation or ultrasound-assisted synthesis can reduce the environmental impact of chemical processes. nih.gov
Investigation of Novel Catalytic Transformations
The development of new catalytic systems will expand the synthetic utility of this compound, enabling the creation of novel molecular architectures.
Promising Catalytic Strategies:
Transition Metal Catalysis: Cobalt and iridium complexes have been shown to effectively catalyze the conjugate addition of malonates to cyclopentenone derivatives. Future work could explore a wider range of transition metals and ligands to fine-tune reactivity and selectivity. Nickel-catalyzed cross-coupling reactions of N-hydroxyphthalimide esters are also emerging as a powerful tool for forming C(sp3)–C(sp2) and C(sp3)–C(sp3) bonds. utoronto.ca
Organocatalysis: Bifunctional organocatalysts, such as those combining a tertiary amine and a thiourea moiety, can activate both the nucleophile and the electrophile, leading to highly efficient and enantioselective reactions. mdpi.com
Ziegler-Natta Catalysis: this compound and its derivatives have been investigated as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. google.comresearchgate.net Further research in this area could lead to catalysts with improved activity and stereoselectivity.
Design and Synthesis of New Bioactive Derivatives
This compound serves as a valuable scaffold for the synthesis of new biologically active compounds.
Potential Therapeutic Applications:
Anti-inflammatory Agents: Derivatives of cyclopentylmalonate have demonstrated anti-inflammatory effects, suggesting their potential in treating conditions like arthritis.
Central Nervous System (CNS) Activity: Related compounds have shown sedative and analgesic properties, indicating potential for developing new treatments for pain and anxiety. mdpi.com The ability of certain derivatives to cross the blood-brain barrier is a significant advantage for CNS-targeted drugs. mdpi.com
Antimicrobial Agents: Derivatives of this compound have shown promise as antibacterial agents.
Anticancer Agents: Asymmetric synthesis has been used to create chiral lactam derivatives with potent in vitro anticancer activity. nih.gov
Advanced Material Applications
The unique structure of this compound makes it a candidate for incorporation into advanced materials.
Potential Material Science Applications:
Polymers: As a component of Ziegler-Natta catalysts, it plays a role in the production of polymers like polypropylene. google.comresearchgate.net Future research could explore its use in creating polymers with novel properties.
Cytotoxic Agents: Dimeric derivatives of related cyclopentathiophene compounds have shown potent cytotoxic activity, suggesting potential applications in materials designed for biomedical purposes. tandfonline.com
Integrated Experimental and Computational Studies
The combination of experimental work and computational modeling is becoming increasingly crucial for accelerating research and development.
Synergistic Approaches:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and elucidate reaction mechanisms, helping to optimize reaction conditions. acs.org
Catalyst Design: Computational screening can guide the design of new catalysts with enhanced activity and selectivity.
Predicting Properties: Molecular docking studies can predict the binding affinity of this compound derivatives to biological targets. Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of derivatives for applications in materials science.
Resolving Spectral Data: Computational methods can help in the interpretation of complex spectral data, such as distinguishing between diastereomers or identifying impurities.
Q & A
Q. What are the primary synthetic routes for diethyl cyclopentylmalonate, and how do reaction conditions influence yield?
this compound is synthesized via two main routes: (1) alkylation of diethyl malonate with cyclopentyl halides under basic conditions (e.g., sodium ethoxide) and (2) transesterification of cyclopentylmalonic acid with ethanol. Key factors affecting yield include the choice of base (e.g., NaOEt vs. LDA), solvent polarity, and reaction temperature. For example, excess cyclopentyl bromide and controlled heating (~60°C) improve alkylation efficiency, while acidic workup prevents undesired side reactions .
Q. How does this compound participate in Claisen condensation reactions?
The compound acts as a nucleophilic enolate precursor. Deprotonation at the α-carbon generates an enolate, which attacks electrophilic carbonyl groups (e.g., ketones or esters) to form β-ketoesters. Steric hindrance from the cyclopentyl group may reduce reactivity compared to unsubstituted diethyl malonate, necessitating stronger bases like LDA or longer reaction times .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.3–3.5 ppm (cyclopentyl CH), and δ 4.1–4.3 ppm (ester CH₂).
- ¹³C NMR : Peaks at ~170 ppm (carbonyl C) and 50–60 ppm (cyclopentyl C). Gas Chromatography-Mass Spectrometry (GC-MS) confirms purity, while IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from diastereomers or impurities. For example, alkylation at the α-position may produce regioisomers. Use 2D NMR (e.g., COSY, HSQC) to assign stereochemistry and High-Resolution Mass Spectrometry (HRMS) to verify molecular formulas. Contradictory GC retention times may require column optimization (e.g., polar stationary phases) .
Q. What strategies optimize regioselectivity in enolate alkylation reactions of this compound?
Regioselectivity is influenced by:
- Solvent : Polar aprotic solvents (e.g., THF) stabilize enolates, favoring α-alkylation.
- Base : Bulky bases (e.g., LDA) direct alkylation to less hindered positions.
- Temperature : Low temperatures (−78°C) suppress kinetic vs. thermodynamic pathways. Computational modeling (DFT) can predict preferred attack sites .
Q. How do researchers address data gaps in toxicity studies for this compound using analogs?
The U.S. EPA’s approach for diethyl malonate (a structural analog) involves:
- Read-across : Use toxicity data from dimethyl malonate (CAS 108-59-8) for acute and developmental endpoints.
- Weight of Evidence : Combine analog data with QSAR predictions to assess persistence, bioaccumulation, and ecotoxicity. For example, this compound’s logP (~2.5) suggests moderate hydrophobicity, requiring biodegradation assays .
Q. What experimental designs mitigate challenges in synthesizing cyclopentyl-substituted malonate derivatives?
Challenges include steric hindrance and poor solubility. Solutions:
Q. How can computational chemistry guide the design of novel this compound derivatives?
Molecular docking (e.g., AutoDock) predicts binding affinity to target enzymes (e.g., acetylcholinesterase). DFT calculations model transition states to optimize reaction pathways. For photophysical applications, TD-DFT predicts UV-Vis absorption spectra for fluorophore derivatives .
Methodological Guidance
Q. How should researchers analyze contradictory toxicity data across studies?
Apply the Bradford Hill criteria to evaluate causality:
Q. What protocols ensure reproducibility in this compound-based reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
